5-chloro-2-nitro-N-{2-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}aniline
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Overview
Description
5-chloro-2-nitro-N-{2-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}aniline is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-nitro-N-{2-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}aniline typically involves multiple steps, starting with the preparation of the core structures and subsequent functionalization. One common approach is to start with 5-chloro-2-nitroaniline, which undergoes a series of reactions to introduce the oxadiazole and phenyl groups. The reaction conditions often involve the use of strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-nitro-N-{2-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, oxidizing agents such as potassium permanganate, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while oxidation can introduce additional oxygen-containing functional groups .
Scientific Research Applications
5-chloro-2-nitro-N-{2-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-chloro-2-nitro-N-{2-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-nitroaniline: A precursor in the synthesis of the target compound.
4-phenyl-1,2,5-oxadiazole: Another component of the target compound.
N-ethyl aniline derivatives: Structurally similar compounds with varying functional groups.
Uniqueness
The uniqueness of 5-chloro-2-nitro-N-{2-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}aniline lies in its combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C16H13ClN4O4 |
---|---|
Molecular Weight |
360.75 g/mol |
IUPAC Name |
5-chloro-2-nitro-N-[2-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]ethyl]aniline |
InChI |
InChI=1S/C16H13ClN4O4/c17-12-6-7-14(21(22)23)13(10-12)18-8-9-24-16-15(19-25-20-16)11-4-2-1-3-5-11/h1-7,10,18H,8-9H2 |
InChI Key |
WIHLPEHPEBVLAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NON=C2OCCNC3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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